



Application Notes and Protocols: Darunavir Ethanolate in Virology Research

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Compound of Interest		
Compound Name:	Darunavir Ethanolate	
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Darunavir, a second-generation non-peptidic protease inhibitor (PI), serves as a critical tool in virology research, primarily in the study of Human Immunodeficiency Virus (HIV).[1] Its high potency, robust resistance profile, and well-characterized mechanism of action make it an invaluable reference compound for a variety of in vitro and cell-based assays.[1] These application notes provide an overview of its use and detailed protocols for researchers, scientists, and drug development professionals.

Mechanism of Action

Darunavir is a potent inhibitor of the HIV-1 protease, an enzyme essential for the viral life cycle. [2] The HIV protease is responsible for cleaving newly synthesized Gag-Pol polyproteins into mature, functional viral proteins.[3] By competitively binding to the active site of the protease, darunavir blocks this cleavage process, resulting in the production of immature, non-infectious viral particles.[3][4]

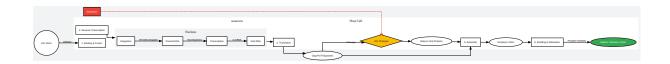
Key features of its mechanism include:

- High Affinity: Darunavir was designed to form extensive hydrogen bonds with the backbone of the HIV-1 protease active site, particularly with catalytic residues like Asp25 and Asp29/30.
 [2][5] This results in a very strong interaction, with a dissociation constant (Kd) reported at 4.5 x 10⁻¹² M.[5]
- High Genetic Barrier to Resistance: Its molecular flexibility allows it to adapt to the changing shape of the protease enzyme, maintaining potency against many viral strains that are



resistant to other PIs.[3][4] While resistance can develop, it often requires the accumulation of multiple specific mutations.[6]

• Dual Mode of Action: Research suggests darunavir not only binds to the dimeric active site but may also bind to the protease monomer, potentially interfering with the dimerization process necessary for enzyme activity.[7]



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Caption: HIV life cycle and the inhibitory action of Darunavir.

Application Notes

Darunavir ethanolate is a versatile tool for various research applications:

- Standard for Antiviral Screening: As a potent, well-characterized inhibitor, darunavir is an
 ideal positive control in high-throughput screening campaigns designed to identify novel HIV
 protease inhibitors or other anti-HIV compounds.
- HIV Resistance Studies: Darunavir is used to select for and characterize drug-resistant viral
 isolates in cell culture. By analyzing the mutations that arise (e.g., V11I, V32I, I47V, I50V,
 L76V, I84V), researchers can investigate the mechanisms of resistance and cross-resistance
 to other PIs.[6][8]



- Mechanism of Action Elucidation: In "time-of-addition" assays, darunavir serves as a
 reference compound for late-stage inhibition.[9] This helps determine the specific phase of
 the viral life cycle targeted by a novel, uncharacterized antiviral agent.
- Drug Repurposing Studies: The antiviral properties of darunavir have been investigated
 against other viruses. For instance, in silico and in vitro studies explored its potential to
 inhibit the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID19.[10][11]

Quantitative Data

The potency of darunavir can be quantified by several parameters, including the 50% inhibitory concentration (IC50) in enzymatic assays and the 50% effective concentration (EC50) in cell-based viral replication assays.[12]

Table 1: In Vitro Activity of Darunavir Against HIV-1

Parameter	Virus/Enzyme	Value	Reference
Kd	Wild-Type HIV-1 Protease	4.5 x 10-12 M	[5]
Ki	Wild-Type HIV-1 Protease	1.87 nM	[13]
EC50	Wild-Type HIV-1	< 10 nM	[14]

 \mid EC50 \mid PI-Resistant Clinical Isolates (n=1501) \mid 75% of viruses inhibited at < 10 nM \mid [14] \mid

Table 2: Darunavir Resistance-Associated Mutations



Mutation	Description	Reference
V11I, V32I, L33F, I47V, I50V	Associated with diminished virological response to darunavir.	[6]
I54L/M, G73S, L76V, I84V, L89V	Additional mutations linked to reduced darunavir susceptibility.	[6][8]

| Note: The presence of three or more of these mutations is often required to confer significant phenotypic resistance.[6]

Table 3: Exploratory Activity of Darunavir Against SARS-CoV-2

Assay Type	Target	Finding	Reference
In Vitro	SARS-CoV-2 Replication	Inhibition at 300 µM	[11]
In Silico	SARS-CoV-2 Main Protease (Mpro)	Binding affinity of -7.8 kcal/mol	[11]

| Clinical Trial | COVID-19 Patients | No significant difference in viral clearance vs. control |[15] |

Experimental Protocols

Protocol 1: HIV-1 Antiviral Activity Assay (p24 Antigen-Based)

This protocol determines the concentration of darunavir required to inhibit HIV-1 replication in a susceptible T-cell line (e.g., MT-4 cells) by 50% (EC50).

Materials:

- **Darunavir ethanolate** stock solution (e.g., 10 mM in DMSO)
- MT-4 cells

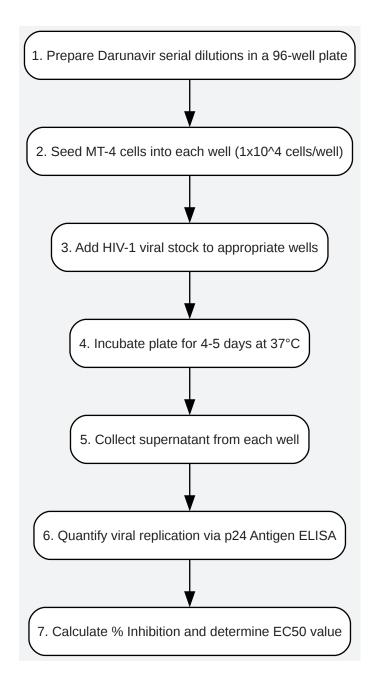


- Complete medium (e.g., RPMI 1640 with 10% FBS, antibiotics)
- HIV-1 viral stock (e.g., HIV-1NL4-3)
- 96-well cell culture plates
- CO₂ incubator (37°C, 5% CO₂)
- HIV-1 p24 Antigen ELISA kit

Methodology:

- Compound Preparation: Prepare a serial dilution series of darunavir in complete medium.
 Start from a high concentration (e.g., 1000 nM) and perform 3-fold or 5-fold dilutions. Include a "no drug" (virus control) and "no virus" (cell control) well.
- Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 μL of medium.[16]
- Infection: Add 100 μ L of HIV-1 viral stock (at a pre-determined dilution, e.g., 50 TCID₅₀) to all wells except the cell control wells.[16]
- Treatment: Immediately add 50 μL of the diluted darunavir solutions to the appropriate wells.
- Incubation: Incubate the plate for 4-5 days at 37°C in a CO2 incubator.
- Endpoint Measurement: After incubation, centrifuge the plate to pellet the cells. Collect the supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of inhibition for each darunavir concentration relative to the virus control. Use non-linear regression analysis (e.g., log(inhibitor) vs. normalized response) to determine the EC50 value.





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Caption: Workflow for a p24-based HIV-1 antiviral assay.

Protocol 2: HIV-1 Protease Inhibition Assay (Cell-Free)

This protocol measures the direct inhibitory activity of darunavir on recombinant HIV-1 protease using a fluorogenic substrate.

Materials:



- Darunavir ethanolate stock solution
- Recombinant HIV-1 protease
- Fluorogenic protease substrate (e.g., a peptide with a fluorophore and a quencher)
- Assay buffer (e.g., sodium acetate buffer, pH 5.5, with DTT and NaCl)
- 96-well black microplate
- Fluorescence plate reader

Methodology:

- Compound Plating: Prepare a serial dilution of darunavir in assay buffer and add to the wells of a 96-well black plate.
- Enzyme Addition: Add a fixed concentration of recombinant HIV-1 protease to each well
 containing the inhibitor. Incubate for 15 minutes at room temperature to allow for inhibitorenzyme binding.
- Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
- Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure
 the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate
 excitation/emission wavelengths. The cleavage of the substrate separates the fluorophore
 from the quencher, leading to a signal increase.
- Data Analysis: Determine the initial reaction velocity (V₀) for each concentration of darunavir by calculating the slope of the linear portion of the fluorescence vs. time plot. Calculate the percentage of inhibition and use non-linear regression to determine the IC50 value. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.[16]

Protocol 3: Resistance Profiling Workflow

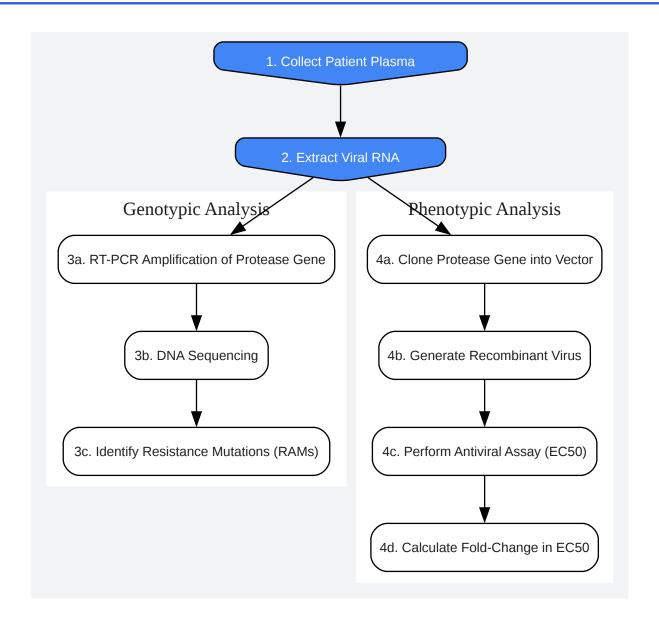
This workflow outlines the process of identifying mutations associated with darunavir resistance from a viral sample.



Methodology:

- Sample Collection: Obtain plasma from an HIV-infected individual, particularly one experiencing virological failure on a darunavir-containing regimen.
- Viral RNA Extraction: Isolate viral RNA from the plasma sample using a commercial kit.
- RT-PCR and Sequencing (Genotyping):
 - Perform reverse transcription followed by PCR (RT-PCR) to amplify the protease-coding region of the pol gene.
 - Sequence the resulting PCR product using Sanger sequencing or next-generation sequencing (NGS).
 - Compare the obtained sequence to a wild-type reference sequence (e.g., HXB2) to identify mutations. Use resistance interpretation algorithms (e.g., Stanford HIV Drug Resistance Database, ANRS) to identify known darunavir resistance-associated mutations (RAMs).[17]
- Phenotypic Assay (Phenotyping):
 - Clone the amplified protease gene into a proviral DNA vector.
 - Generate recombinant virus stocks containing the patient-derived protease sequence by transfecting susceptible cells.
 - Perform an antiviral activity assay (as in Protocol 1) to determine the EC50 of darunavir against the recombinant virus.
 - Calculate the fold-change (FC) in EC50 by dividing the EC50 for the patient-derived virus by the EC50 for a wild-type control virus. An FC >10 is often considered indicative of resistance.[6]





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Caption: Workflow for genotypic and phenotypic resistance profiling.

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Methodological & Application





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